1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H5BrClFO. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 4-chloro-2-fluoroacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Another method involves the Friedel-Crafts acylation of 5-bromo-2-chloro-4-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is usually performed under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and acylation reactions. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, purification steps such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used to substitute the halogen atoms with methoxy groups.
Electrophilic Substitution: Chlorosulfonic acid can be used to introduce sulfonyl groups onto the phenyl ring.
Reduction: Sodium borohydride in ethanol is commonly used for the reduction of the carbonyl group.
Oxidation: Potassium permanganate in aqueous solution is used for the oxidation of the compound.
Major Products Formed
Substitution: Formation of methoxy-substituted derivatives.
Reduction: Formation of 1-(5-Bromo-2-chloro-4-fluorophenyl)ethanol.
Oxidation: Formation of 1-(5-Bromo-2-chloro-4-fluorophenyl)acetic acid.
Scientific Research Applications
1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-fluorophenyl)ethanone: Similar in structure but lacks the chlorine atom.
1-(5-Bromo-2-chlorophenyl)ethanone: Similar but lacks the fluorine atom.
1-(5-Chloro-2-fluorophenyl)ethanone: Similar but lacks the bromine atom.
Uniqueness
1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring. This unique combination of substituents imparts distinct chemical and physical properties, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C8H5BrClFO |
---|---|
Molecular Weight |
251.48 g/mol |
IUPAC Name |
1-(5-bromo-2-chloro-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5BrClFO/c1-4(12)5-2-6(9)8(11)3-7(5)10/h2-3H,1H3 |
InChI Key |
ROXSPXPTNREQSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.